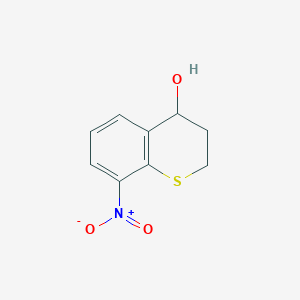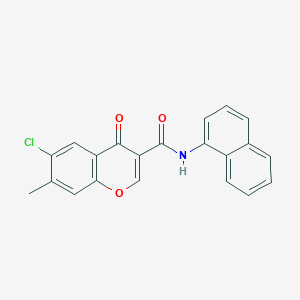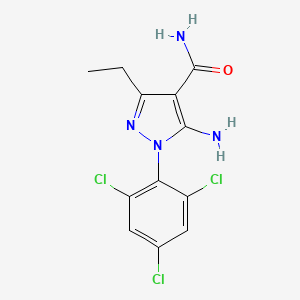![molecular formula C23H19N5O5 B14093743 [8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14093743.png)
[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid is a complex organic compound that belongs to the class of imidazopurines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and other aromatic compounds. Key steps may involve:
Condensation reactions: to form the imidazo ring.
Oxidation and reduction reactions: to introduce the necessary functional groups.
Cyclization reactions: to form the purine core.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: to accelerate reactions.
Solvent selection: to ensure proper solubility and reaction kinetics.
Temperature and pressure control: to maintain optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, [8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound might be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of [8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor binding: Interacting with cell surface receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparación Con Compuestos Similares
Similar Compounds
- [8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid
- [8-(4-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid
Uniqueness
The uniqueness of [8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid lies in its specific functional groups and their arrangement. The presence of the methoxy group, for example, may confer unique chemical reactivity or biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C23H19N5O5 |
|---|---|
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetic acid |
InChI |
InChI=1S/C23H19N5O5/c1-25-20-19(21(31)27(23(25)32)13-18(29)30)26-12-17(14-6-4-3-5-7-14)28(22(26)24-20)15-8-10-16(33-2)11-9-15/h3-12H,13H2,1-2H3,(H,29,30) |
Clave InChI |
WASUNKDCQSPMFU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol](/img/structure/B14093667.png)
![3-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14093670.png)

![3-Bromoimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14093678.png)
![2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14093691.png)

![(3Z,6Z)-3-[(4-Methoxyphenyl)methylene]-6-(phenylmethylene)-2,5-piperazinedione](/img/structure/B14093718.png)
![Methyl N-(butoxycarbonyl)-3-{2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamido}alaninate](/img/structure/B14093725.png)
![1-(3,4-Dimethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093732.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14093739.png)
![2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14093751.png)
![8-{2-[4-(2-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093764.png)

![N'-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide](/img/structure/B14093770.png)
